molecular formula C17H11N3OS B2937703 N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide CAS No. 1004223-16-8

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

Cat. No.: B2937703
CAS No.: 1004223-16-8
M. Wt: 305.36
InChI Key: XLMGRLIHCHBVAF-UHFFFAOYSA-N
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Description

N-(Thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide is a novel chemical entity designed for preclinical research, integrating two pharmacologically active scaffolds into a single hybrid molecule. This compound is of significant interest in medicinal chemistry, particularly in the field of oncology. The thieno[2,3-d]pyrimidine core is a recognized privileged structure in drug discovery, known to be a bioisostere of natural purine bases . This scaffold is frequently explored for its potent inhibitory activity against various kinase targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis . Concurrently, the naphthamide moiety is found in several documented potent inhibitors of VEGFR-2, where it contributes to critical interactions within the enzyme's ATP-binding pocket . The strategic combination of these motifs in a single molecule suggests potential for multitargeted kinase inhibition or enhanced potency, mechanisms that are well-established strategies for overcoming drug resistance in cancer therapy . Researchers can utilize this compound as a chemical tool to investigate novel pathways in oncogenesis or as a lead structure for the development of new antitumor agents. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMGRLIHCHBVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of thieno[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include solvent-free reactions or the use of continuous flow reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Condensation Reactions

The amino group at the 4-position of the thienopyrimidine ring participates in condensation reactions with aldehydes or ketones. For example:

  • Reaction with aromatic aldehydes : Forms Schiff bases under mild acidic conditions (e.g., acetic acid) at reflux temperatures (70–80°C).

  • Microwave-assisted condensation : Achieves higher yields (up to 95%) with reduced reaction time (1–2 hours) when reacting with substituted anilines (Table 1) .

Table 1: Condensation Reactions of N-(Thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

ReactantConditionsYieldProduct ApplicationSource
4-FluoroanilineAcetic acid, 80°C, 24 h56%Anticancer lead optimization
3-MethoxybenzaldehydeMicrowave, 150 W, 1 h82%Kinase inhibitor synthesis

Nucleophilic Substitution

The thienopyrimidine core undergoes halogenation and subsequent substitution:

  • Bromination : Direct bromination at the 6-position using bromine in acetic acid at 80°C yields 6-bromo derivatives (95% yield) .

  • Amination : Reaction with piperidines or substituted amines under reflux (ethanol, 6–8 hours) generates 4-aminothienopyrimidines, critical for bioactivity studies .

Key Reaction Pathway :

Thienopyrimidin 4 oneAcOH Br2Δ6 Bromo derivativeNH3/amineEtOH4 Amino substituted product[1][4]\text{Thienopyrimidin 4 one}\xrightarrow[\text{AcOH Br}_2]{\Delta}\text{6 Bromo derivative}\xrightarrow[\text{NH}_3/\text{amine}]{\text{EtOH}}\text{4 Amino substituted product}\quad[1][4]

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

  • Suzuki-Miyaura coupling : The 6-bromo derivative reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives (70–85% yield) .

  • Buchwald-Hartwig amination : Forms C–N bonds with secondary amines under microwave irradiation (e.g., 100°C, 2 hours) .

Acid-Catalyzed Rearrangements

Thienopyrimidine derivatives undergo Dimroth rearrangement under acidic conditions:

  • Mechanism : In acetic acid with microwave irradiation (150 W, 1 hour), the exocyclic imine rearranges to form 4-aminothieno[2,3-d]pyrimidines (e.g., Compound 8k , IC₅₀ = 0.004 μM against ROCK I) .

Table 2: Rearrangement Outcomes

Starting MaterialConditionsProduct BioactivityYieldSource
Compound iv Acetic acid, microwave, 1 hROCK II inhibitor (IC₅₀ < 0.001 μM)95%

Functional Group Transformations

  • Amidation : The naphthamide moiety reacts with acyl chlorides (e.g., acetyl chloride) to form esters or secondary amides.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, altering electronic properties for SAR studies .

Antimicrobial and Anticancer Activity

Derivatives show structure-dependent bioactivity:

  • Antibacterial activity : Substitution with electron-withdrawing groups (e.g., –NO₂, –CF₃) enhances activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • CDK2 inhibition : Pyrazolo-pyrimidine hybrids (e.g., Compound 14 ) exhibit IC₅₀ values of 6 nM against HCT-116 cells .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and chemical properties of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide can be contextualized by comparing it to related thieno[2,3-d]pyrimidine derivatives. Key analogues include:

N-Aryl-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)acetamide Derivatives

  • Structure: Incorporates a 1,2,3-triazole ring linked to the thieno[2,3-d]pyrimidine core via an acetamide bridge.
  • Activity : Demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL). The triazole moiety enhances hydrogen-bonding interactions with microbial targets .
  • Comparison : The absence of a triazole ring in the target compound may reduce polarity and microbial target affinity but improve lipophilicity for membrane penetration.

4-Substituted N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide Derivatives

  • Structure : Features a thiomorpholine substituent and benzamide group.
  • Activity : Exhibited broad-spectrum antifungal activity (e.g., Aspergillus niger: MIC 12.5 µg/mL) due to the thiomorpholine group’s sulfur atom, which disrupts fungal cell membranes .
  • However, steric bulk may reduce binding efficiency in certain pockets.

3-Chloro-N-phenyl-phthalimide (Non-Thienopyrimidine Analogue)

  • Structure : A phthalimide derivative with a chloro-substituted isoindole ring.
  • Application: Primarily used as a monomer for polyimide synthesis rather than pharmacological purposes. Its planar structure contrasts with the fused thienopyrimidine-naphthamide system, which offers greater conformational flexibility .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound
Thieno[2,3-d]pyrimidine Core Essential for kinase inhibition and DNA intercalation due to planar aromatic system. All compounds
2-Naphthamide vs. Benzamide Increased lipophilicity and aromatic interactions; potential for enhanced cytotoxicity. Target compound vs.
Triazole/Thiomorpholine Substituents Improve solubility and target specificity but may reduce metabolic stability.

Biological Activity

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Structural Characteristics

This compound belongs to the thienopyrimidine class, characterized by a thieno[2,3-d]pyrimidine core fused with a naphthamide moiety. Its unique structure is crucial for its biological properties and interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may modulate these targets, leading to various biological responses including:

  • Anticancer Activity : The compound exhibits potential as an anticancer agent by inhibiting key signaling pathways involved in tumor proliferation.
  • Antibacterial Properties : It has shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Biological Activity Overview

Research indicates that thienopyrimidine derivatives, including this compound, possess a broad range of pharmacological effects. The following table summarizes key findings related to its biological activities:

Activity Type Target Effectiveness Reference
AnticancerVarious cancer cell linesSignificant inhibition
AntibacterialMRSA, VREPotent activity
CytotoxicityMammalian cellsLow toxicity
Kinase InhibitionOncogenic receptors79.4% - 81.8% inhibition

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of critical kinases associated with tumor growth and survival .
  • Antibacterial Activity : In a screening campaign against Mycobacterium tuberculosis, thienopyrimidine derivatives were identified as promising antibacterial agents. The mechanism was linked to the formation of antimycobacterial metabolites through enzyme activation .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated on human cell lines, revealing that this compound had low toxicity levels compared to other compounds in the same class .

Q & A

Q. What are the established synthetic routes for N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide, and how can reaction conditions be optimized?

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization strategies using 2-amino-3-thiophenecarboxamide intermediates. A modified Niementowski reaction with formamide at 200°C or urea under reflux conditions is commonly employed to form the pyrimidine ring . For N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide, coupling the thienopyrimidine core with 2-naphthoic acid via peptide-bond formation (e.g., using 1,1’-carbonyldiimidazole) is effective . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometry of coupling agents to improve yields (typically 50–70%) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should be prioritized?

  • 1H NMR : Focus on aromatic protons in the thienopyrimidine (δ 7.5–8.5 ppm) and naphthamide (δ 7.0–8.0 ppm) regions. The NH proton in the amide linkage appears as a singlet near δ 9.9–10.1 ppm .
  • LC-MS : Confirm molecular weight with [M+H]+ peaks (e.g., m/z ~376 for analogous structures) and monitor purity .
  • IR Spectroscopy : Validate amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Antioxidant Screening : Employ DPPH and ABTS radical scavenging assays (IC50 values <20 µg/mL indicate potency, comparable to ascorbic acid) .
  • Kinase Inhibition : Test against protein kinase CK2 via radiometric assays; active compounds show IC50 ≤0.1 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target selectivity?

  • Thienopyrimidine Core : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 5/6 to enhance kinase inhibition .
  • Naphthamide Substituents : Replace the naphthyl group with substituted phenyl rings (e.g., 4-methylphenyl) to improve solubility or antimicrobial activity .
  • Linker Modifications : Replace the amide with sulfonamide or thiourea to alter binding kinetics .

Q. What computational strategies are effective for predicting binding modes to targets like MCL-1 or BCL-2?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the BH3 domain of anti-apoptotic proteins. Prioritize compounds with hydrogen bonds to Arg263 (MCL-1) or Asp108 (BCL-2) .
  • MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration) to minimize variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity with unrelated kinases or receptors .
  • Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. What crystallization challenges arise with this compound, and how can they be mitigated?

  • Twinning Issues : Non-merohedral twinning (e.g., twin law [100 010 101]) may occur due to π-π stacking (center-center distance ~3.59 Å). Use TWINABS for data integration and refine with SHELXL .
  • Solvent Selection : High-polarity solvents (e.g., DMSO/water mixtures) improve crystal growth but may introduce disorder. Optimize vapor diffusion ratios .

Q. How can combinatorial libraries of thienopyrimidine-naphthamide hybrids be designed for high-throughput screening?

  • Scaffold Diversification : Combine thieno[2,3-d]pyrimidine with rhodanine or triazole moieties via click chemistry .
  • Fragment-Based Design : Use substructure searches in PubChem or ZINC20 to identify bioisosteres (e.g., replacing naphthamide with benzofuran) .

Methodological Considerations

Q. What protocols are recommended for evaluating synergistic effects with existing anticancer agents?

  • Combination Index (CI) : Perform Chou-Talalay assays with cisplatin or paclitaxel. CI <1 indicates synergy .
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays (e.g., Caspase-Glo®) .

Q. How can researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of CK2 or MCL-1 in lysates after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Use NanoLuc-tagged proteins to quantify binding in live cells .

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